molecular formula C22H24FN3O4S B14888084 (2E,4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid

(2E,4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid

Cat. No.: B14888084
M. Wt: 445.5 g/mol
InChI Key: FIBVJHCNQMLPMG-NRIIQWGUSA-N
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Description

(2E,4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, an isopropyl group, and a pyrimidinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid typically involves multi-step organic reactions. Common steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Attachment of the isopropyl group: This can be done through alkylation reactions.

    Formation of the hepta-2,4,6-trienoic acid chain: This may involve Wittig reactions or other olefination techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E,4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E,6E)-7-(4-(4-Chlorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid
  • (2E,4E,6E)-7-(4-(4-Methylphenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid

Uniqueness

The uniqueness of (2E,4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)hepta-2,4,6-trienoic acid lies in its specific structural features, such as the presence of the fluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H24FN3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

(2E,4E,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C22H24FN3O4S/c1-15(2)20-18(9-7-5-6-8-10-19(27)28)21(16-11-13-17(23)14-12-16)25-22(24-20)26(3)31(4,29)30/h5-15H,1-4H3,(H,27,28)/b6-5+,9-7+,10-8+

InChI Key

FIBVJHCNQMLPMG-NRIIQWGUSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C=C/C=C/C(=O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC=CC=CC(=O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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